molecular formula C23H24N2O4 B5561888 N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide

N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B5561888
M. Wt: 392.4 g/mol
InChI Key: YYEABTMHNQCRES-UHFFFAOYSA-N
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Description

“N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide” is a compound that falls under the category of phenoxy acetamide derivatives . Phenoxy acetamides and their derivatives have been studied for their potential therapeutic applications .

Scientific Research Applications

Structural Analysis and Synthesis

Research has delved into the structural properties and synthetic pathways of quinoline derivatives, emphasizing their complex spatial orientations and interactions. For instance, studies have shown that certain quinoline-based amides exhibit unique geometries and structural formations, such as tweezer-like shapes and concave geometries, depending on their protonation states and self-assembly through weak interactions (Kalita & Baruah, 2010). This characteristic can be harnessed for designing molecular structures with specific functions.

Antimalarial Activity

Quinoline derivatives have been synthesized and analyzed for their antimalarial properties, revealing a correlation between molecular modifications and increased potency against Plasmodium berghei, a model organism for malaria research (Werbel et al., 1986). This underscores the compound's potential in developing new antimalarial agents.

Host–Guest Chemistry

The interaction of quinoline-based amides with other molecules has been explored, showing their ability to form complexes with enhanced fluorescence properties (Karmakar et al., 2007). Such findings are pivotal for applications in sensing, imaging, and molecular electronics.

Antimicrobial and Antiprotozoal Effects

Research into quinoxaline-oxadiazole hybrids derived from quinoline compounds has demonstrated their promising antimicrobial and antiprotozoal activities (Patel et al., 2017). This highlights the broader therapeutic potential of quinoline derivatives beyond antimalarial applications.

Fluorescence Sensing

Studies have developed quinoline-based chemosensors for detecting metal ions like Zn2+, showcasing their high selectivity and sensitivity in various environments, including living cells and aqueous solutions (Park et al., 2015). Such sensors are crucial for environmental monitoring and biomedical diagnostics.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-22(16-29-19-8-2-1-3-9-19)25(15-20-10-6-12-28-20)14-18-13-17-7-4-5-11-21(17)24-23(18)27/h1-5,7-9,11,13,20H,6,10,12,14-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEABTMHNQCRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CC3=CC=CC=C3NC2=O)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide

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